4-(Chloromethyl)piperidine
Description
Significance as a Key Intermediate in Organic Synthesis
At its core, 4-(Chloromethyl)piperidine serves as a crucial building block in the synthesis of a wide array of organic compounds. The piperidine (B6355638) ring is a common motif in many biologically active molecules and pharmaceuticals. mdpi.com The presence of a reactive chloromethyl group at the 4-position of this ring provides a convenient handle for chemists to introduce the piperidine scaffold into larger, more complex structures. This strategic placement allows for a variety of chemical transformations, making it an essential tool for synthetic chemists aiming to construct novel molecules with specific functionalities and properties. Its role as an intermediate is pivotal in the development of new drugs and other fine chemicals.
Overview of its Structural Features and Reactivity Potential
The structure of this compound consists of a six-membered saturated nitrogen-containing heterocycle, the piperidine ring, with a chloromethyl (-CH2Cl) substituent at the fourth carbon atom. pharmaffiliates.com This seemingly simple arrangement imparts a significant degree of chemical reactivity. The key to its utility lies in the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. smolecule.com This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. The piperidine nitrogen can also participate in reactions, although its reactivity can be modulated by the use of protecting groups.
Scope of Academic and Industrial Research Endeavors
The versatility of this compound has led to its widespread use in both academic and industrial research settings. In academia, it is frequently employed in the synthesis of novel compounds for the exploration of fundamental chemical principles and the development of new synthetic methodologies. Its predictable reactivity makes it an excellent model system for studying reaction mechanisms.
In the industrial sector, particularly in pharmaceutical and agrochemical research, this compound and its derivatives are key intermediates in the synthesis of a multitude of commercial products. Its incorporation into drug candidates can influence their pharmacological properties. The piperidine moiety is a well-known pharmacophore found in numerous central nervous system (CNS) active agents. Consequently, derivatives of this compound are investigated for a range of potential therapeutic applications. evitachem.com Research has explored its use in the synthesis of compounds with potential antidepressant and antimicrobial activities.
Below is a table summarizing some of the key properties and identifiers for this compound:
| Property | Value |
| CAS Number | 58013-32-4 pharmaffiliates.comsimsonpharma.com |
| Molecular Formula | C6H12ClN pharmaffiliates.comsimsonpharma.com |
| Molecular Weight | 133.62 g/mol pharmaffiliates.comsimsonpharma.com |
| Synonyms | Piperidine, 4-(chloromethyl)- pharmaffiliates.comsimsonpharma.com |
The hydrochloride salt of this compound is also commonly used in synthesis due to its improved stability and handling characteristics.
| Property | Value |
| CAS Number | 1822-61-3 capotchem.cn |
| Molecular Formula | C6H13Cl2N |
| Molecular Weight | 170.08 g/mol |
The reactivity of the chloromethyl group allows for a variety of synthetic transformations. A general representation of its synthetic utility is the reaction with a generic nucleophile (Nu-), leading to the formation of a new bond and the displacement of the chloride ion.
Reaction Scheme:
This fundamental reaction underscores the importance of this compound as a versatile electrophilic building block in the construction of diverse molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGJVMEFKRSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330371 | |
| Record name | 4-(chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58013-32-4 | |
| Record name | 4-(chloromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloromethyl Piperidine and Its Derivatives
Direct Synthesis Routes and Optimization Studies
Direct synthesis aims to construct the target molecule efficiently from readily available precursors. Key strategies include the transformation of functional groups on a pre-existing piperidine (B6355638) ring or, less commonly, the direct functionalization of the saturated heterocyclic system.
A prevalent and effective method for synthesizing 4-chloropiperidine (B1584346) derivatives involves the substitution of a hydroxyl group from a corresponding piperidinol, such as N-methylpiperidin-4-ol. chemicalbook.com Thionyl chloride (SOCl₂) is a common and highly effective reagent for this transformation, converting the alcohol into the desired alkyl chloride. orgsyn.orgmasterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.
The reaction conditions for the chlorination of piperidinols with thionyl chloride are crucial for achieving high yields and minimizing side reactions. The process is typically performed in an inert organic solvent to control the reaction rate and temperature.
Commonly used solvents include chlorinated hydrocarbons like dichloromethane (B109758) or aromatic hydrocarbons such as toluene. chemicalbook.comgoogle.com The choice of solvent can influence reaction kinetics and the solubility of intermediates and reagents. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) gas produced as a byproduct. chemicalbook.com This prevents the formation of hydrochloride salts of the amine, which could precipitate and complicate the reaction.
Temperature control is critical. The addition of thionyl chloride is often performed dropwise at a controlled temperature, for instance between 20°C and 40°C, to manage the exothermic nature of the reaction. chemicalbook.com Following the addition, the mixture is typically stirred for a period to ensure the reaction goes to completion.
A specific patented procedure details dissolving N-methylpiperidin-4-ol and triethylamine in dichloromethane. chemicalbook.com Thionyl chloride is then added dropwise while maintaining the temperature between 20°C and 40°C. After the addition is complete, the reaction is stirred at 40°C for two hours to ensure full conversion. chemicalbook.com
Optimizing the yield and ensuring the high purity of the final product are paramount. The molar ratio of the reactants is a key parameter to control. An excess of thionyl chloride is often used to ensure complete conversion of the alcohol. chemicalbook.comgoogle.com For example, a molar ratio of two equivalents of thionyl chloride to one equivalent of N-methylpiperidin-4-ol has been reported. chemicalbook.com The use of a significant excess of a base, such as five equivalents of triethylamine, helps to effectively scavenge the generated HCl. chemicalbook.com
Upon completion, the reaction is typically quenched by adding water. chemicalbook.com The product is then extracted into an organic solvent. Purification of the crude product is essential to remove unreacted starting materials and byproducts. Common purification techniques include reduced pressure distillation, which is effective for separating the volatile product from less volatile impurities. chemicalbook.com Following a described optimized procedure, N-methylpiperidine-4-chloride can be obtained with high purity and yield. chemicalbook.com
| Parameter | Condition/Value | Reference |
|---|---|---|
| Starting Material | N-methylpiperidin-4-ol | chemicalbook.com |
| Reagent | Thionyl chloride (2 eq.) | chemicalbook.com |
| Base | Triethylamine (5 eq.) | chemicalbook.com |
| Solvent | Dichloromethane | chemicalbook.com |
| Temperature | 20°C to 40°C | chemicalbook.com |
| Reaction Time | 2 hours post-addition | chemicalbook.com |
| Purification | Reduced pressure distillation | chemicalbook.com |
| Reported Yield | 80% | chemicalbook.com |
| Reported Purity (HPLC) | >98% | chemicalbook.com |
The direct chlorination of a C-H bond on the piperidine ring is a more advanced and less conventional approach compared to the functional group interconversion of piperidinols. This method falls under the category of C-H functionalization, a field of growing importance in organic synthesis. news-medical.net Such a strategy could theoretically offer a more atom-economical route by avoiding the pre-installation of a hydroxyl group.
Methodologies for the selective C-H chlorination of saturated hydrocarbons often involve radical-based processes. For instance, selective chlorination of complex molecules has been achieved using N-chloroamines, such as N-chlorosuccinimide (NCS), in the presence of an aminium radical catalyst under photolytic conditions. scientificupdate.com The selectivity of the chlorination can be directed by the steric and electronic properties of the catalyst and substrate. scientificupdate.com While these methods demonstrate the potential for direct C-H chlorination, achieving high regioselectivity at the 4-position of an unsubstituted piperidine ring remains a significant synthetic challenge due to the presence of multiple, chemically similar C-H bonds at the 2-, 3-, and 4-positions.
Chlorination of Piperidinols (e.g., N-methylpiperidin-4-ol) with Thionyl Chloride
Alkylation and Quaternization Strategies
The nitrogen atom of the piperidine ring is a key site for further molecular elaboration through alkylation and quaternization. These reactions expand the chemical diversity of 4-(chloromethyl)piperidine derivatives, enabling their use in a wider range of applications.
Quaternary ammonium (B1175870) salts are compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com The nitrogen atom in N-substituted this compound derivatives, which is a tertiary amine, can act as a nucleophile and react with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium salt. nih.govtaylorandfrancis.com This conversion is a standard SN2 reaction.
The reaction is typically carried out by treating the tertiary amine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) in a suitable polar solvent. googleapis.comchemicalforums.com The presence of water in the reaction system has been found to significantly accelerate the rate of quaternization reactions involving benzyl halides. googleapis.com The resulting quaternary ammonium salt precipitates from the reaction mixture or is isolated after solvent removal. The formation of these salts can enhance the water solubility of the molecule and is a key step in the synthesis of various biologically active compounds and phase-transfer catalysts. mdpi.comtaylorandfrancis.comgoogle.com
Functionalization with Alkyl Iodides and Other Electrophiles
The chloromethyl group of this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, extending the molecular complexity and utility of the piperidine core. While direct C-H functionalization of the piperidine ring at the C4 position is a challenging but emerging field, the displacement of the chloride ion from the methyl substituent is a more conventional and widely employed strategy.
The reaction with alkyl iodides, often in the presence of a suitable base, can proceed via an Finkelstein-type reaction to yield the corresponding 4-(iodomethyl)piperidine (B3029028) derivative. This transformation is valuable as iodides are generally more reactive leaving groups than chlorides, facilitating subsequent nucleophilic substitution reactions.
Beyond alkyl iodides, the chloromethyl group can react with a diverse array of nucleophiles. These include, but are not limited to, amines, thiols, cyanides, and carbanions. Such reactions are fundamental in the synthesis of more complex piperidine-based structures for various applications, including drug discovery.
| Nucleophile | Reagent Example | Product Type |
| Iodide | Sodium Iodide (NaI) | 4-(Iodomethyl)piperidine |
| Amine | Ammonia (B1221849), Primary/Secondary Amines | 4-(Aminomethyl)piperidine (B1205859) derivatives |
| Thiol | Sodium hydrosulfide (B80085) (NaSH), Thiols | 4-(Thiomethyl)piperidine derivatives |
| Cyanide | Sodium Cyanide (NaCN) | (Piperidin-4-yl)acetonitrile |
| Azide | Sodium Azide (NaN3) | 4-(Azidomethyl)piperidine |
Multi-step Synthetic Approaches Involving Piperidine Precursors
Conversion of Piperidin-4-one Derivatives
Piperidin-4-one and its N-substituted derivatives are readily available starting materials and versatile intermediates in the synthesis of 4-substituted piperidines. The conversion of a piperidin-4-one to this compound involves a two-step sequence: olefination followed by hydrochlorination.
A common olefination method is the Wittig reaction, where the piperidin-4-one is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to introduce a methylene (B1212753) group at the C4 position, yielding a 4-methylenepiperidine (B3104435) derivative. Subsequent treatment of the exocyclic double bond with hydrogen chloride (HCl) proceeds via Markovnikov addition to afford the desired this compound.
An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons reaction, which often offers advantages in terms of ease of purification.
Table of Reaction Steps:
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Wittig Olefination | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi) | 4-Methylenepiperidine derivative |
| 2 | Hydrochlorination | Hydrogen Chloride (HCl) | This compound derivative |
Utilization of Aziridine Ring Expansion Methodologies
Ring expansion reactions of aziridines provide a powerful tool for the stereocontrolled synthesis of various saturated nitrogen heterocycles, including piperidines. The synthesis of this compound derivatives through this methodology typically involves the intramolecular cyclization of a suitably functionalized acyclic precursor to form a transient aziridinium (B1262131) ion, which is then opened by a nucleophile.
For instance, a homoallylic amine containing a leaving group at an appropriate position can be induced to cyclize, forming a bicyclic aziridinium intermediate. The subsequent nucleophilic attack of a chloride ion at one of the carbons of the aziridinium ring can lead to the formation of a six-membered piperidine ring with a chloromethyl substituent at the 4-position. The regioselectivity of the ring-opening is a critical aspect of this methodology and can be influenced by steric and electronic factors of the substrate and the reaction conditions. Theoretical studies have shown that such ring enlargements can proceed through either a synchronous or a stepwise mechanism, often influenced by the solvent polarity. nih.gov
Stereoselective Synthesis and Chiral Induction
The development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Enantioselective and Diastereoselective Routes
Enantioselective synthesis of this compound derivatives can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For example, asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes with chiral ligands) can afford enantioenriched piperidines. rasayanjournal.co.in
Diastereoselective approaches often rely on substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction. For instance, the reduction of a chiral N-substituted 4-cyanomethylenepiperidine could proceed with facial selectivity, leading to a diastereomerically enriched 4-(cyanomethyl)piperidine, which could then be converted to the chloromethyl derivative. Visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been reported as a method for the stereoselective synthesis of densely functionalized piperidines. nih.gov
Control of Stereochemistry at the Piperidine Ring and Chloromethyl Moiety
Achieving stereocontrol at the C4 position, which bears the chloromethyl group, is a key challenge. If a chiral center is introduced at a different position on the piperidine ring, it can influence the stereochemistry of subsequent reactions at C4. For instance, a bulky substituent at the C2 or C3 position can direct the approach of reagents to the C4 position from the less hindered face of the ring.
In the context of ring-forming reactions, the stereochemistry of the acyclic precursor can be translated into the stereochemistry of the final piperidine product. For example, in an intramolecular cyclization, the geometry of the double bond in a homoallylic amine precursor can determine the relative stereochemistry of the substituents on the newly formed piperidine ring. The use of chiral auxiliaries attached to the nitrogen atom can also effectively control the stereochemical outcome of cyclization reactions.
Catalysis in this compound Synthesis
Catalysis offers a powerful tool for the synthesis of the piperidine scaffold, enabling reactions under milder conditions with greater selectivity and efficiency. Both metal-based and metal-free systems have been developed to construct the 4-substituted piperidine core.
Organometallic catalysts are pivotal in modern organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium Catalysis: Palladium-catalyzed reactions are widely used for the synthesis of saturated heterocycles. One prominent strategy involves the hydrogenation of substituted pyridines. nih.gov For instance, a suitably functionalized 4-(chloromethyl)pyridine (B78701) derivative can be reduced to the corresponding piperidine using a palladium catalyst under a hydrogen atmosphere. nih.gov This approach is often compatible with a wide range of functional groups. nih.gov Another advanced palladium-catalyzed method is the intramolecular cyclization, such as the aza-Heck reaction, which can form the piperidine ring from an acyclic precursor containing an alkene. nih.gov While not a direct route to the title compound, palladium catalysis is also instrumental in modular syntheses of highly substituted nitrogen heterocycles, which can be adapted for complex derivatives. nih.gov
Copper Catalysis: Copper catalysts are a cost-effective and less toxic alternative to palladium for certain transformations. Copper-catalyzed reactions, often involving radical intermediates, have been applied to the synthesis of piperidines. nih.gov For example, enantioselective radical cyclization reactions mediated by copper(I) complexes can be employed to construct the piperidine ring system from unsaturated amine precursors. nih.gov These methods provide a pathway to chiral piperidine derivatives, which are of significant interest in pharmaceutical development. nih.gov
The table below illustrates typical conditions and yields for organometallic-catalyzed synthesis of substituted piperidines, demonstrating the versatility of these methods.
| Catalyst System | Reaction Type | Substrate Example | Product | Yield (%) | Reference |
| Pd/C, H₂ | Hydrogenation | 4-Substituted Pyridine | 4-Substituted Piperidine | >90% | nih.gov |
| Pd(OAc)₂, Ligand | Aza-Heck Cyclization | Alkene-tethered Amine | Substituted Piperidine | 70-85% | nih.gov |
| Cu(I) Complex | Radical Cyclization | Unsaturated Aminonitrile | Chiral Piperidine | 60-80% | nih.gov |
This table presents representative data for the synthesis of substituted piperidines using organometallic catalysis.
Growing environmental concerns have spurred the development of metal-free catalytic systems. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative for piperidine synthesis. These reactions often proceed through domino or cascade sequences, allowing for the rapid construction of complex molecules from simple starting materials. nih.gov
One such approach involves a domino Michael addition/aminalization process catalyzed by a chiral organocatalyst, such as an O-TMS protected diphenylprolinol. nih.gov This method can generate multiple stereocenters in a single step with high enantioselectivity. nih.gov While direct application to this compound is not extensively reported, the principles can be applied to the synthesis of polysubstituted piperidines, showcasing the potential of organocatalysis to create structural complexity without transition metals. nih.govrsc.org
One-Pot Synthesis and Process Intensification
One-Pot Synthesis: One-pot, or tandem, reactions involve multiple sequential transformations in a single reaction vessel, avoiding the need for isolation and purification of intermediates. Multicomponent reactions (MCRs) are a particularly efficient class of one-pot processes. For example, highly functionalized piperidines can be synthesized through the condensation of an aldehyde, an amine, and a β-keto ester. researchgate.netajchem-a.com A four-component condensation has been developed for the synthesis of piperid-4-ones, which are direct precursors to 4-substituted piperidines. nih.gov Another efficient metal-free, one-pot protocol integrates amide activation, reduction, and intramolecular nucleophilic substitution to construct the piperidine ring from halogenated amides. mdpi.com
Process Intensification: This engineering concept aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.com In the context of this compound synthesis, process intensification can be achieved by transitioning from traditional batch reactors to continuous flow systems. pharmasalmanac.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, which is particularly important for potentially hazardous reactions. pharmasalmanac.com This enhanced control can lead to higher yields, improved safety, and easier scalability. pharmasalmanac.comfrontiersin.org The use of enabling technologies such as ultrasound can further intensify processes by accelerating reaction rates. mdpi.com
Green Chemistry Principles in Synthetic Route Design
Green chemistry seeks to design chemical products and processes that minimize the use and generation of hazardous substances. unibo.it This philosophy is increasingly integral to the design of synthetic routes for important chemical intermediates.
Solvents account for a significant portion of the waste generated in chemical processes. whiterose.ac.uk Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. For piperidine synthesis, studies have shown that greener solvents like ethanol (B145695) can be superior to more toxic options like methanol, not only from an environmental perspective but also by accelerating reaction rates. ajgreenchem.com Water-mediated cyclization reactions have also been developed as a sustainable approach to piperidinols. nih.gov Furthermore, novel media such as deep eutectic solvents (DES), composed of inexpensive and biodegradable components like glucose and urea, have been successfully used for the synthesis of piperidin-4-one derivatives. asianpubs.org
| Solvent | Classification | Application in Piperidine Synthesis | Advantages | Reference |
| Dichloromethane | Halogenated | Common solvent for organocatalysis | Good solubility for many reagents | rsc.org |
| Methanol | Polar Protic | Used in kinetic studies of piperidine formation | Effective reaction medium | ajgreenchem.com |
| Ethanol | Green Solvent | Synthesis of substituted piperidines | Renewable, less toxic, can accelerate reactions | ajgreenchem.com |
| Water | Green Solvent | Intramolecular cyclization for piperidinols | Environmentally benign, promotes certain reactions | nih.gov |
| Glucose-Urea DES | Green Solvent | Synthesis of piperidin-4-ones | Inexpensive, effective, biodegradable | asianpubs.org |
This interactive table compares different solvents used in the synthesis of piperidine derivatives.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. rsc.org
To illustrate, consider a plausible two-step synthesis of this compound hydrochloride from 4-pyridinemethanol:
Chlorination: 4-Pyridinemethanol reacts with thionyl chloride to form 4-(chloromethyl)pyridine hydrochloride.
Reduction: The resulting pyridine derivative is hydrogenated to this compound hydrochloride.
The atom economy for the first step (chlorination) is relatively low due to the formation of sulfur dioxide and hydrogen chloride as byproducts. In contrast, the second step (hydrogenation) is a simple addition reaction and has a theoretical atom economy of 100%, as all atoms of the reactants (4-(chloromethyl)pyridine and hydrogen) are incorporated into the final product. Designing synthetic routes that maximize addition-type reactions and minimize the use of stoichiometric reagents that become waste is a key strategy for waste reduction. rsc.org
| Step | Reactants | Desired Product | Byproducts | % Atom Economy |
| 1. Chlorination | 4-Pyridinemethanol (109.13 g/mol ) + Thionyl Chloride (118.97 g/mol ) | 4-(Chloromethyl)pyridine hydrochloride (164.03 g/mol ) | SO₂ (64.07 g/mol ) | 72.5% |
| 2. Hydrogenation | 4-(Chloromethyl)pyridine (127.57 g/mol ) + 3 H₂ (6.06 g/mol ) | This compound (133.62 g/mol ) | None | 100% |
Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. Note: For Step 1, the product is the hydrochloride salt, so HCl is considered incorporated. For Step 2, the calculation is based on the free base for clarity of the addition reaction.
Industrial Synthesis Challenges and Process Optimization
The successful industrial production of this compound hinges on overcoming inherent challenges in the synthetic process, primarily related to the scalability of the chlorination step and the economic viability of the entire manufacturing chain.
Scalability of Synthetic Procedures
The conversion of 4-(hydroxymethyl)piperidine to this compound is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂). While effective, the scale-up of this reaction is fraught with challenges that demand robust process control and engineering solutions.
A significant hurdle in the industrial setting is the management of the exothermic nature of the reaction between 4-(hydroxymethyl)piperidine and thionyl chloride. The reaction generates a substantial amount of heat, which, if not effectively dissipated, can lead to temperature excursions. Such events can result in the formation of undesirable byproducts and pose significant safety risks, including the potential for runaway reactions. google.com Effective heat management is therefore a critical parameter for safe and efficient scale-up. This is typically addressed through the use of jacketed reactors with precise temperature control, controlled addition of the chlorinating agent, and potentially the use of solvents with good heat transfer properties.
The reaction also produces gaseous byproducts, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂). google.com On a large scale, the efficient and safe removal of these corrosive and toxic gases is paramount. This necessitates the use of appropriate scrubbing systems to neutralize the acidic gases before they are released into the atmosphere, adding to the complexity and cost of the manufacturing setup.
Furthermore, the choice of solvent and the concentration of reactants play a crucial role in the scalability of the process. While some laboratory-scale procedures may be performed neat, industrial processes often utilize inert solvents to aid in heat transfer, control viscosity, and facilitate product isolation. The selection of an appropriate solvent must consider factors such as boiling point, solubility of reactants and products, and ease of recovery and recycling to minimize environmental impact and operational costs.
The table below outlines key parameters and challenges associated with the scalability of the chlorination of 4-(hydroxymethyl)piperidine.
| Parameter | Laboratory Scale | Industrial Scale Challenges | Mitigation Strategies |
| Reaction Scale | Milligrams to grams | Kilograms to tons | Staged scale-up studies, process modeling |
| Heat Management | Simple cooling baths | Highly exothermic, risk of runaway reactions | Jacketed reactors, controlled reagent addition, efficient cooling systems |
| Byproduct Removal | Fume hood | Large volumes of corrosive HCl and SO₂ gas | Industrial gas scrubbing systems |
| Reagent Handling | Small quantities | Handling of large volumes of corrosive thionyl chloride | Automated dosing systems, specialized personal protective equipment |
| Process Control | Manual monitoring | Need for precise and automated control | Implementation of Process Analytical Technology (PAT) for real-time monitoring |
Process Analytical Technology (PAT) is increasingly being adopted in the pharmaceutical industry to enhance process understanding and control. nih.govmt.comlongdom.org In the context of this compound synthesis, PAT tools such as in-situ infrared (IR) spectroscopy could be employed to monitor the reaction progress in real-time, ensuring complete conversion and minimizing the formation of impurities. europeanpharmaceuticalreview.com
Cost-Efficiency and Raw Material Sourcing
The economic viability of producing this compound on an industrial scale is heavily dependent on the cost of raw materials and the efficiency of the synthetic process.
Process optimization plays a vital role in enhancing cost-efficiency. This includes maximizing the reaction yield, minimizing the formation of byproducts that would require costly purification steps, and optimizing the use of solvents and reagents. For instance, a patented process for the preparation of similar chloromethylpyridine hydrochlorides emphasizes the use of only a slight excess of thionyl chloride to improve economics and reduce waste. google.com
The table below provides a qualitative comparison of factors influencing the cost-efficiency of this compound synthesis.
| Cost Factor | Description | Optimization Strategies |
| Raw Material: 4-(Hydroxymethyl)piperidine | Major contributor to the overall cost. Price can be volatile. | Strategic sourcing, long-term supplier contracts, exploring alternative synthetic routes to the precursor. |
| Chlorinating Agent | Thionyl chloride is cost-effective but requires special handling. | Evaluating alternative, less corrosive chlorinating agents; optimizing stoichiometry to minimize excess reagent. |
| Solvent Usage | Solvents contribute to cost and environmental impact. | Selection of low-cost, recyclable solvents; process intensification to reduce solvent volume. |
| Energy Consumption | Heating and cooling cycles for the reaction and purification. | Optimization of reaction temperature and time; use of energy-efficient equipment. |
| Waste Treatment | Neutralization and disposal of acidic byproducts and solvent waste. | Process optimization to minimize byproduct formation; solvent recycling programs. |
| Labor and Capital | Cost of specialized equipment and trained personnel. | Automation of the process; implementation of efficient manufacturing practices. |
Ultimately, a holistic approach that considers both the technical challenges of scalability and the economic drivers of the process is essential for the successful and sustainable industrial production of this compound. Continuous process improvement, informed by detailed research and development, is key to maintaining a competitive edge in the pharmaceutical intermediate market.
Elucidation of Reaction Mechanisms and Chemical Transformations
Nucleophilic Substitution Reactions of the Chloromethyl Group
The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions, typically following an SN2 mechanism. This allows for the introduction of a wide range of functional groups at the 4-position of the piperidine (B6355638) ring.
Amines, thiols, and alcohols, acting as nucleophiles, can displace the chloride ion from 4-(Chloromethyl)piperidine to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Amines: The reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding 4-(aminomethyl)piperidine (B1205859) derivatives. These compounds are valuable building blocks in medicinal chemistry. For instance, 4-(Aminomethyl)piperidine is utilized in the synthesis of Schiff bases and as a linker for dendrimers chemicalbook.comsigmaaldrich.com. The piperidine nitrogen can be protected, for example as a tert-butoxycarbonyl (Boc) carbamate, to ensure selective reaction at the chloromethyl site.
Thiols: Thiols and their corresponding thiolates are potent nucleophiles that react with this compound to form thioethers. The reaction of thiols with alkyl halides is a well-established method for the synthesis of sulfides . While specific kinetic data for the reaction with this compound is not readily available, the high nucleophilicity of sulfur suggests this reaction proceeds efficiently. The reaction of thiols with the Burgess reagent to form disulfides highlights a different reactivity pathway for thiols, though direct substitution on an electrophilic carbon is more common researchgate.net.
Alcohols: Alcohols and alkoxides react with this compound to produce the corresponding ethers. The product of the reaction with hydroxide (B78521), 4-(hydroxymethyl)piperidine (also known as 4-piperidinemethanol), is a common synthetic intermediate, often prepared by the reduction of corresponding piperidine-4-carboxylic acid esters with reducing agents like lithium aluminum hydride chemicalbook.com. This indicates that the reverse reaction, the formation of the ether from the chloromethyl precursor, is a feasible nucleophilic substitution.
The relative reactivity of these nucleophiles generally follows the order of their nucleophilicity, which is influenced by factors such as basicity, polarizability, and the solvent used. Typically, thiols are more nucleophilic than amines, which are in turn more nucleophilic than alcohols .
Table 1: Nucleophilic Substitution Products of this compound Derivatives
| Nucleophile | Product Structure | Product Name |
|---|---|---|
| Ammonia (NH₃) | C₅H₁₀N-CH₂-NH₂ | 4-(Aminomethyl)piperidine |
| A generic thiol (R-SH) | C₅H₁₀N-CH₂-SR | 4-((Alkylthio)methyl)piperidine |
| Hydroxide (OH⁻) | C₅H₁₀N-CH₂-OH | 4-(Hydroxymethyl)piperidine |
When a nucleophilic group is tethered to the piperidine nitrogen, an intramolecular nucleophilic attack on the chloromethyl group can occur, leading to the formation of bicyclic systems nih.gov. This process is a key strategy for the synthesis of various azabicycloalkanes. The facility of these reactions is governed by the length and nature of the tether, which influences the stability of the transition state and the resulting ring system. This type of cyclization often follows Baldwin's rules for ring closure.
Electrophilic Nature and Reactivity Profile
The electrophilic character of this compound is centered on the methylene (B1212753) carbon bearing the chlorine atom. The electron-withdrawing inductive effect of the chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles. Its reactivity is analogous to that of a primary alkyl halide. The piperidine ring itself, being a secondary amine, can influence the reactivity, especially if the nitrogen is unprotected and can participate in acid-base equilibria or act as an internal nucleophile. For synthetic applications requiring nucleophilic substitution at the chloromethyl group, the piperidine nitrogen is often protected with an electron-withdrawing group (e.g., Boc, Cbz) to prevent its interference.
Intramolecular Rearrangement Reactions
Under certain conditions, derivatives of this compound can undergo intramolecular rearrangements, often proceeding through bicyclic cationic intermediates.
An intramolecular cyclization, as described in section 3.1.2, where the piperidine nitrogen itself acts as the nucleophile, would lead to the formation of a spirocyclic quaternary ammonium (B1175870) salt. However, a more common pathway to bicyclic systems involves a nucleophile attached to the piperidine nitrogen attacking the chloromethyl group. For example, if a two-carbon chain with a leaving group is attached to the piperidine nitrogen, and the chloromethyl group is converted to a nucleophile, a different cyclization could occur.
A key pathway for rearrangement involves the formation of an azoniabicyclo intermediate. This can be conceptualized by considering an N-substituted this compound where the substituent contains a nucleophilic moiety. Intramolecular SN2 reaction leads to a bridged bicyclic system with a positive charge on the nitrogen atom, known as an azoniabicyclo system. For example, intramolecular cyclization of 4-(2-hydroxyethyl)piperidine leads to the formation of 1-azabicyclo[2.2.2]octane (quinuclidine) sciengine.com. A similar intramolecular displacement involving the chloromethyl group would form a strained azoniabicyclo[4.1.0]heptane cation, though this is less common. More plausible is the formation of larger ring systems like azabicyclo[3.2.1]octane or azabicyclo[2.2.2]octane from appropriately substituted piperidine precursors researchgate.netresearchgate.net.
The formation of strained bicyclic intermediates, such as azoniabicyclo systems, can be a prelude to ring expansion or contraction reactions nih.govresearchgate.net. These rearrangements are often driven by the relief of ring strain or the formation of a more stable carbocation khanacademy.orguregina.ca.
Ring Expansion: A notable analogy is the ring expansion of N-alkyl-2-(halomethyl)pyrrolidines. These compounds form an intermediate aziridinium (B1262131) ion which, upon attack by a nucleophile at the bridgehead carbon, leads to the formation of a 3-substituted piperidine acs.orgrsc.org. A similar pathway could be envisioned for a derivative of this compound. If an azoniabicyclo[x.y.z]alkane system is formed, subsequent bond cleavage and migration could lead to a larger heterocyclic ring system. For instance, novel piperidine derivatives have been synthesized via ring expansion approaches nih.govnih.gov.
Ring Contraction: Ring contraction of piperidines to form pyrrolidines is also a known transformation, often proceeding through oxidative rearrangement or via bicyclic quaternary ammonium intermediates nih.govresearchgate.netrsc.orgrsc.org. For example, piperidines with a leaving group at the 3-position can form bicyclic aziridinium ions that, upon nucleophilic attack, yield pyrrolidine (B122466) derivatives researchgate.net. While a direct pathway for ring contraction initiated from the 4-chloromethyl group is not prominently documented, the general principles suggest that formation of a suitable intermediate, potentially involving the piperidine nitrogen, could trigger such a rearrangement.
Table 2: Potential Rearrangement Pathways
| Starting Moiety | Intermediate | Rearrangement Type | Product Scaffold |
|---|---|---|---|
| N-Alkyl-2-(halomethyl)pyrrolidine | Aziridinium ion | Ring Expansion | 3-Substituted Piperidine |
| 3-Substituted Piperidine | Aziridinium ion | Ring Contraction | 2-Substituted Pyrrolidine |
| N-H Piperidine | Iminium ion | Oxidative Ring Contraction | Pyrrolidine |
Reduction and Hydrogenation Mechanisms
The reduction of this compound primarily targets the carbon-chlorine bond, leading to its conversion to a methyl group. This transformation can be achieved through several mechanisms, including nucleophilic substitution by hydride reagents and catalytic hydrogenolysis.
Hydride Reduction: Strong hydride-donating reagents, such as Lithium Aluminium Hydride (LiAlH₄), and to a lesser extent, Sodium Borohydride (NaBH₄), are capable of reducing primary alkyl halides. masterorganicchemistry.comvt.edu The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2) reaction. vt.edu In this pathway, a hydride ion (H⁻) from the metal hydride complex directly attacks the carbon atom of the chloromethyl group, displacing the chloride ion as the leaving group.
The general steps for this reduction are:
A hydride ion from the complex (e.g., [AlH₄]⁻) acts as a nucleophile.
The nucleophile attacks the electrophilic methylene carbon bonded to the chlorine atom.
A transition state is formed where the C-H bond is forming and the C-Cl bond is breaking.
The chloride ion is expelled, resulting in the formation of 4-methylpiperidine (B120128).
LiAlH₄ is a potent reducing agent that readily reduces primary alkyl halides. masterorganicchemistry.com NaBH₄ is a milder agent, and its reaction with alkyl chlorides is significantly slower compared to its efficacy with more reactive alkyl bromides and iodides. vt.edu The reaction with NaBH₄ often requires harsher conditions or is performed in specific solvent systems that can facilitate the reaction. mdma.ch
Catalytic Hydrogenolysis: An alternative method for the cleavage of the C-Cl bond is catalytic hydrogenolysis. This process is analogous to the cleavage of benzyl (B1604629) ethers or halides and involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). nih.govresearchgate.net
The proposed mechanism involves the following stages:
Oxidative Addition: The this compound molecule adsorbs onto the surface of the palladium catalyst. The palladium metal then inserts itself into the carbon-chlorine bond.
Hydrogenolysis: Hydrogen molecules, also adsorbed on the catalyst surface, cleave the carbon-palladium bond, transferring a hydride to the carbon atom and regenerating the catalyst.
Product Formation: The process results in the formation of 4-methylpiperidine and hydrochloric acid. A base is often added to the reaction mixture to neutralize the acid produced, which could otherwise poison the catalyst or lead to unwanted side reactions.
| Method | Reagent(s) | Typical Product | Primary Mechanism | Notes |
| Hydride Reduction | Lithium Aluminium Hydride (LiAlH₄) | 4-Methylpiperidine | SN2 | Highly reactive, must be used in anhydrous non-protic solvents. masterorganicchemistry.comadichemistry.com |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | 4-Methylpiperidine | SN2 | Milder reagent; reaction is slower with alkyl chlorides compared to other halides. vt.edumdma.ch |
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | 4-Methylpiperidine | Oxidative Addition/Reductive Elimination | Effective for C-X bond cleavage; reaction can be sensitive to catalyst poisons. nih.gov |
Cross-Coupling Reaction Pathways Involving Piperidine Derivatives
The chloromethyl group in this compound can function as an electrophilic partner in various palladium or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 4-position of the piperidine ring. While Suzuki and Sonogashira couplings are typically employed for aryl or vinyl halides, Kumada and Negishi couplings are more suitable for alkyl halides. wikipedia.orgorganic-chemistry.org
Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this compound, the reaction would proceed by coupling with a Grignard reagent (R-MgBr).
The catalytic cycle for a nickel-catalyzed Kumada coupling generally involves:
Oxidative Addition: The active Ni(0) catalyst reacts with this compound to form a Ni(II) intermediate.
Transmetalation: The organic group (R) from the Grignard reagent is transferred to the nickel center, displacing the halide.
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the product (4-substituted methylpiperidine) and regenerating the Ni(0) catalyst. nrochemistry.com
Negishi Coupling: The Negishi coupling is a versatile reaction that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This pathway is particularly effective for coupling sp³-hybridized carbons, such as the one in the chloromethyl group.
The palladium-catalyzed Negishi coupling cycle is similar to other cross-coupling reactions:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to yield a Pd(II) complex.
Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium complex.
Reductive Elimination: The desired C-C bond is formed as the product is released from the palladium center, which returns to its Pd(0) oxidation state to continue the cycle. youtube.com
| Reaction Name | Catalyst | Organometallic Reagent | Electrophile | Product Type |
| Kumada Coupling | Ni or Pd complexes | Grignard Reagent (R-MgX) | This compound | 4-(Alkyl/Aryl-methyl)piperidine |
| Negishi Coupling | Ni or Pd complexes | Organozinc Reagent (R-ZnX) | This compound | 4-(Alkyl/Aryl-methyl)piperidine |
Studies on Undesired Reaction Pathways and Side Product Formation
Several undesired reaction pathways can compete with the intended transformations of this compound, primarily stemming from the inherent reactivity of its functional groups.
Intramolecular Cyclization: One significant potential side reaction is intramolecular SN2 cyclization. The secondary amine of the piperidine ring is a potent nucleophile that can attack the electrophilic carbon of the chloromethyl group on the same molecule. This would lead to the formation of a strained bicyclic quaternary ammonium salt, specifically 1-azoniabicyclo[2.2.1]heptane chloride. The formation of such bridged azabicyclic systems is known, though the stability and favorability of this specific transformation depend heavily on reaction conditions and the conformational energetics of the transition state. researchgate.netnih.gov
Intermolecular N-Alkylation: A more common side reaction, particularly at higher concentrations, is intermolecular N-alkylation. In this pathway, the nitrogen atom of one this compound molecule attacks the chloromethyl group of another molecule. This reaction initially forms a dimeric species. This dimer still possesses a reactive secondary amine and a chloromethyl group, allowing for subsequent reactions that can lead to the formation of oligomers or polymers. This process is a common complication in the handling and storage of compounds containing both nucleophilic amine and electrophilic alkyl halide functionalities.
Elimination Reaction (Dehydrochlorination): In the presence of a base, this compound can undergo an elimination reaction. A base can abstract a proton from the carbon atom adjacent to the chloromethyl group (the 4-position of the piperidine ring), leading to the formation of a double bond and the expulsion of the chloride ion. This E2 (elimination, bimolecular) pathway results in the formation of 4-methylenepiperidine (B3104435). google.com The choice of base and reaction temperature can significantly influence the extent to which elimination competes with substitution reactions.
Applications in Advanced Organic Synthesis As a Building Block
Role in the Construction of Complex Molecular Architectures
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. researchgate.netnih.gov Consequently, piperidine-containing compounds are crucial synthetic intermediates for drug discovery and development. nih.gov 4-(Chloromethyl)piperidine and its derivatives function as key intermediates in the synthesis of complex therapeutic agents, including analgesics, neuroprotective drugs, and anti-inflammatory agents. chemimpex.com
A notable example of its application is in the development of potent inhibitors of acetylcholinesterase (AChE), which are used as anti-dementia agents. The synthesis of highly active compounds, such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, relies on a 1-benzyl-4-(substituted)piperidine core. nih.gov This highlights the role of the 4-(substituted)piperidine scaffold, accessible from this compound, in assembling intricate and biologically significant molecules. The ability to introduce diverse functionalities via the chloromethyl handle makes it an essential tool for medicinal chemists aiming to create novel molecular entities with tailored pharmacological profiles. chemimpex.com
Synthesis of Diverse Heterocyclic Compounds
The reactivity of the chloromethyl group makes this compound an excellent starting material for synthesizing a variety of more complex heterocyclic systems.
The primary application of this compound in synthesis is the straightforward generation of 4-substituted piperidine derivatives through nucleophilic substitution reactions. The carbon-chlorine bond is readily displaced by a wide range of nucleophiles, allowing for the introduction of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds at the 4-position of the piperidine ring.
Common transformations include the alkylation of amines, phenols, and thiols. For instance, primary or secondary amines can react with this compound to form the corresponding 4-(aminomethyl)piperidine (B1205859) derivatives. This reaction is a fundamental method for linking the piperidine core to other molecular fragments.
| Nucleophile (Nu-H) | Reagents/Conditions | Product |
| R₂NH (Amine) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 4-((R₂N)methyl)piperidine |
| ArOH (Phenol) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | 4-((ArO)methyl)piperidine |
| ArSH (Thiol) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., EtOH, THF) | 4-((ArS)methyl)piperidine |
| CN⁻ (Cyanide) | NaCN or KCN, Solvent (e.g., DMSO) | 4-(Cyanomethyl)piperidine |
| N₃⁻ (Azide) | NaN₃, Solvent (e.g., DMF) | 4-(Azidomethyl)piperidine |
This table represents generalized reaction pathways for the synthesis of 4-substituted piperidine derivatives.
This compound is a precursor for the synthesis of more complex bicyclic systems, such as spiropiperidines and condensed piperidines (e.g., indolizidines). These structures are of significant interest in medicinal chemistry as they introduce conformational rigidity, which can enhance binding affinity to biological targets.
The synthesis of spiropiperidines can be achieved through intramolecular cyclization. A common strategy involves attaching a nucleophilic side chain to the piperidine nitrogen. This can be followed by a second step where a carbanion, generated on the side chain, displaces the chloride from the 4-(chloromethyl) group, forming the spirocyclic ring system.
Condensed piperidines, such as the indolizidine core, can also be accessed from piperidine derivatives. A synthetic approach might involve the elaboration of the 4-(chloromethyl) group into a longer side chain containing an electrophilic center, which can then undergo intramolecular cyclization with the piperidine nitrogen to form the fused bicyclic structure.
While less common, piperidine derivatives can serve as precursors to other heterocyclic ring systems like pyrrolidines (5-membered rings) and azepanes (7-membered rings) through rearrangement reactions. These transformations typically involve ring-contraction or ring-expansion mechanisms.
For example, a ring expansion to form an azepane can be achieved from a suitably functionalized piperidine. This often involves the formation of an intermediate that facilitates the migration of one of the ring carbons, thereby expanding the ring size from six to seven atoms. Similarly, ring contraction to a pyrrolidine (B122466) can occur through specific rearrangement pathways, although this often requires more complex synthetic design. These methods provide access to diverse heterocyclic scaffolds from a common piperidine starting material.
Integration into Chiral Building Blocks for Asymmetric Synthesis
The piperidine scaffold is a privileged structure in medicinal chemistry, and the synthesis of enantiomerically pure piperidine derivatives is of paramount importance. nih.govresearchgate.net this compound serves as a key achiral building block that can be strategically integrated into chiral molecules, often through diastereoselective processes or by attachment to a chiral auxiliary.
One common strategy involves the alkylation of a chiral nucleophile with this compound. For example, the reaction with a chiral amino acid derivative can proceed with high diastereoselectivity, dictated by the stereocenter(s) already present in the amino acid. The resulting product incorporates the piperidinemethyl moiety, and the original chiral auxiliary can subsequently be cleaved, yielding an enantioenriched piperidine-containing compound.
Furthermore, derivatives of this compound are instrumental in the synthesis of complex pharmaceutical agents. For instance, chiral 3-substituted piperidines are key intermediates in the synthesis of the PARP inhibitor Niraparib. whiterose.ac.uknih.gov While not a direct precursor to the final chiral center in Niraparib, the piperidine ring itself is a core component, and synthetic strategies often involve the diastereoselective functionalization of a piperidine ring system that can be constructed using precursors related to this compound. The development of chemo-enzymatic methods has also provided pathways to stereo-enriched 3- and 3,4-disubstituted piperidines, which are valuable intermediates for such complex targets. nih.govwhiterose.ac.uk
Another approach is the use of this compound to synthesize chiral ligands for asymmetric catalysis. By reacting it with a chiral amine or alcohol, a new ligand can be formed where the piperidine unit provides steric bulk and a potential coordination site, influencing the stereochemical outcome of reactions catalyzed by a metal complex bearing this ligand.
Table 2: Strategies for Asymmetric Synthesis Involving this compound Moiety
| Asymmetric Strategy | Description | Example Application |
| Chiral Auxiliary | Alkylation of a chiral auxiliary (e.g., Evans oxazolidinone) followed by cleavage. | Synthesis of optically active 4-substituted piperidines. |
| Diastereoselective Alkylation | Reaction with a chiral substrate containing one or more stereocenters to induce a new stereocenter with a specific configuration. | Attachment to a chiral amino acid or natural product scaffold. |
| Chiral Resolution | Separation of a racemic mixture of a this compound derivative that has been functionalized to create diastereomers. | Chromatographic separation of diastereomeric amide or ester derivatives. |
| Synthesis of Chiral Ligands | Incorporation of the piperidinemethyl group into a larger ligand structure used in asymmetric metal catalysis. | Development of novel P,N or N,N-ligands for enantioselective hydrogenation or C-C bond formation. |
The strategic application of this compound as a building block underscores its utility in modern organic synthesis, enabling chemists to construct complex, functionalized, and stereochemically defined molecules with greater control and efficiency.
Medicinal Chemistry and Pharmaceutical Research Applications
Role as a Key Pharmaceutical Intermediate
4-(Chloromethyl)piperidine serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the presence of a reactive chloromethyl group at the 4-position of the piperidine (B6355638) ring. This group acts as an electrophilic handle, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, phenols, thiols, and carbanions. This reactivity allows for the covalent attachment of the piperidine moiety to other molecular fragments, making it an essential building block for constructing target drug molecules.
The incorporation of the 4-methylpiperidine (B120128) unit is often a key step in the synthesis of compounds targeting various receptors and enzymes. The piperidine ring itself is not merely a passive linker; its conformational flexibility and basic nitrogen atom can play critical roles in receptor binding, influencing properties such as solubility, lipophilicity, and metabolic stability. enamine.net Therefore, this compound provides a reliable and efficient means to introduce this "privileged scaffold" into a lead molecule during the drug development process.
Scaffold Design and Lead Optimization in Drug Discovery
In modern drug discovery, lead optimization is the iterative process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The piperidine heterocycle is considered a privileged scaffold because its derivatives have a proven track record of biological activity across numerous therapeutic areas. nih.govthieme-connect.com
The use of this compound in scaffold design allows medicinal chemists to systematically explore the chemical space around a core pharmacophore. By using this building block, the 4-methylpiperidine group can be appended to a parent molecule to:
Introduce a 3D character: Moving away from flat, aromatic structures, the saturated, chair-like conformation of the piperidine ring introduces valuable three-dimensionality, which can lead to improved binding affinity and selectivity. rsc.org
Modulate Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in a biological target.
Provide an Anchor for Further Diversification: The piperidine nitrogen (N-1 position) can be further functionalized, allowing for the introduction of additional substituents to probe for new interactions within a binding pocket.
This modular approach, enabled by reactive intermediates like this compound, simplifies the synthesis of analog libraries, accelerating the identification of drug candidates with optimal properties. rice.edu
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The primary role of the chloromethyl group in this compound is synthetic; it is a reactive leaving group that facilitates the formation of a new carbon-carbon or carbon-heteroatom bond. In the final drug molecule, the chlorine atom is absent, and the piperidine ring is connected to the rest of the molecule via a methylene (B1212753) (-CH₂-) linker.
The "influence" of the original chloromethyl group is therefore manifested in the presence and properties of this methylene bridge. This linker provides a specific spatial separation and rotational flexibility between the piperidine ring and the molecular core, which can be critical for achieving the optimal orientation for binding to a biological target.
Once the piperidine scaffold is incorporated into a molecule, further modifications to the ring itself can have a profound impact on potency and selectivity. SAR studies have shown that the size, position, and electronic nature of substituents on the piperidine ring are critical.
For instance, in the development of novel Farnesyltransferase (FTase) inhibitors, researchers found that substituents at all positions of the piperidine core played an important role in inhibitory activity. acs.org A systematic study of 4-substituted piperidines in a series of p53-hDM2 inhibitors also revealed that modifications at this position could significantly modulate potency. nih.gov
| Compound/Modification | Target | Key Finding | Biological Activity (IC₅₀) |
| FTase Inhibitor Series | |||
| Derivative with 3-bromophenyl at C-4 | FTase | Baseline compound | 40 nM |
| Derivative with 2-bromophenyl at C-4 | FTase | Position of bromo group is critical for potency | 14 nM |
| Derivative with 4-bromophenyl at C-4 | FTase | Substitution at the para-position leads to loss of activity | >1000 nM |
| p53-hDM2 Inhibitor Series | |||
| Compound 20a (R=H) | p53-hDM2 | Unsubstituted piperidine shows moderate activity | 1.12 µM |
| Compound 20t (R=F) | p53-hDM2 | Introduction of fluorine enhances potency | 0.21 µM |
This table presents illustrative data compiled from research on piperidine derivatives to show the impact of substitution on biological activity. acs.orgnih.gov
The piperidine ring typically exists in a low-energy chair conformation, where substituents can occupy either axial or equatorial positions. The specific conformation adopted by the ring and its substituents can lock the molecule into a shape that is either favorable or unfavorable for binding to its target. nih.gov
Medicinal chemists often use conformational restriction as a strategy to enhance binding affinity and reduce off-target effects. This can be achieved by:
Introducing bulky substituents: A large group will preferentially occupy the equatorial position, which can restrict the ring's flexibility.
Strategic placement of polar substituents: The orientation of polar groups like fluorine can be controlled through electronic effects (e.g., hyperconjugation), favoring specific conformations. d-nb.inforesearchgate.net
Creating fused ring systems: Incorporating the piperidine into a bicyclic or polycyclic system, such as a fused bicyclic piperidine, creates a highly rigid structure. nih.gov This removes conformational ambiguity and can pre-organize the molecule into its bioactive conformation, leading to a significant increase in binding affinity.
Understanding and controlling the conformational behavior of the piperidine scaffold is a key principle in rational drug design. nih.gov
The degree of saturation within the six-membered ring can dramatically alter a compound's biological activity. While this compound provides a fully saturated ring, related intermediates can be used to introduce unsaturated backbones, such as a tetrahydropyridine ring. The change in geometry from a 3D, puckered ring to a more planar, unsaturated ring alters the spatial arrangement of substituents and can introduce or remove favorable interactions with a target.
In a study on compounds designed to treat Chagas disease, converting a saturated piperidine ring to its unsaturated tetrahydropyridine analogue resulted in a notable increase in potency. dndi.org Similarly, the reduction of a piperidin-2-one (which has a carbonyl group in the ring) to a fully saturated piperidine led to a more than 10-fold increase in potency against Farnesyltransferase. acs.org
| Compound Series | Ring System | Key Finding | Biological Activity (IC₅₀) |
| Anti-Chagas Agents | Saturated Piperidine | Baseline activity | ~10 µM |
| Unsaturated Tetrahydropyridine | Unsaturation increases potency tenfold | ~1 µM | |
| FTase Inhibitors | Piperidin-2-one | Carbonyl group in ring limits activity | 40 nM |
| Saturated Piperidine | Full saturation significantly boosts potency | 3.7 nM |
This table provides examples from medicinal chemistry research illustrating how the saturation level of the piperidine scaffold affects biological potency. acs.orgdndi.org
This highlights that the choice between a saturated or unsaturated scaffold is a critical decision in drug design, with significant consequences for the ultimate biological activity of the molecule.
Bioisosteric Replacement Strategies Involving Piperidine Rings
Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs by modifying a lead compound to enhance its therapeutic properties. estranky.skresearchgate.net This approach involves substituting one atom or group with another that possesses similar physical or chemical properties, aiming to improve potency, selectivity, decrease toxicity, or alter pharmacokinetic profiles without significant changes to the chemical scaffold. researchgate.netscispace.comnih.gov The piperidine ring, often introduced into a molecule using reactive synthons like this compound, is a widely used non-classical bioisostere. estranky.sk
The utility of the piperidine ring as a bioisostere stems from its ability to mimic the topology of aromatic or heterocyclic rings while introducing different steric and electronic properties. nih.gov As a saturated heterocycle, it increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a characteristic often associated with improved solubility and more favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For example, in the development of oxytocin receptor antagonists, replacing a pyrazine ring with various saturated heterocycles, including piperidine, was explored to enhance aqueous solubility. nih.gov This tactical deployment of bioisosteres allows medicinal chemists to modulate properties like lipophilicity, polarity, and pKa to achieve a desired biological response. nih.gov
Targeted Drug Discovery Efforts
The this compound scaffold is a valuable building block in the synthesis of targeted therapeutic agents due to the versatility of the piperidine ring in interacting with various biological targets.
The piperidine nucleus is a privileged structure in the design of agents targeting the Central Nervous System (CNS). Its structural features allow for interactions with a variety of CNS receptors, including those for serotonin (5-HT) and dopamine. Dysfunctions in these neurotransmitter systems are linked to numerous psychiatric and neurodegenerative disorders. mdpi.commdpi.com
Research into selective ligands has produced piperidine-based compounds that modulate dopamine and serotonin receptors. mdpi.com For instance, analogues of 1-(3-chlorophenyl)-4-phenethylpiperazine, a related six-membered nitrogen-containing heterocycle, have shown a high affinity for the dopamine transporter (DAT). nih.gov Similarly, m-chlorophenylpiperazine (mCPP) has been shown to bind not only to postsynaptic 5-HT receptors but also displays a notable affinity for serotonin transporters, highlighting the dual action potential of such scaffolds. nih.gov The development of ligands that can selectively target receptor subtypes, such as the dopamine D4 receptor, is an active area of research for treating CNS diseases. mdpi.com
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Chlorophenylpiperazine Analogues | Dopamine Transporter (DAT) | Demonstrated preferentially increased affinity for DAT, yielding highly selective ligands. | nih.gov |
| m-chlorophenylpiperazine (mCPP) | Serotonin Transporter (SERT) | Displays appreciable affinity (IC50 = 230 nM) for serotonin transporters in the human brain. | nih.gov |
| Piperidine-based Ligands | Dopamine D4 Receptor (D4R) | Synthesized as potent and selective D4R antagonists for potential therapeutic use in CNS disorders. | mdpi.com |
The piperidine moiety is a common structural feature in various enzyme inhibitors. This compound can serve as a key intermediate for introducing this scaffold into molecules designed to inhibit specific enzymes. For example, piperidine derivatives are integral to the structure of certain protease inhibitors. In the design of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), a piperidine-4-carboxylic acid moiety was used as a scaffold to build peptidomimetic inhibitors. mdpi.com
Another important class of enzymes targeted by piperidine-containing molecules is the poly (ADP-ribose) polymerase (PARP) family. The PARP inhibitor Niraparib, approved for the treatment of advanced ovarian cancer, features a chiral piperidine structure. nih.gov The synthesis of key chiral piperidine intermediates for Niraparib highlights the importance of this scaffold in modern enzyme inhibitor design. nih.gov
| Inhibitor Class / Example | Target Enzyme | Application / Significance | Reference |
|---|---|---|---|
| Peptidomimetic Piperidines | SARS-CoV-2 Papain-like Protease (PLpro) | Piperidine-4-carboxylic acid used as a core scaffold for developing covalent inhibitors. | mdpi.com |
| Niraparib | Poly (ADP-ribose) Polymerase (PARP) | Approved drug for ovarian cancer featuring a key chiral piperidine intermediate in its synthesis. | nih.gov |
The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily involved in inflammatory responses. scbt.com Consequently, H4R antagonists are being investigated as potential treatments for inflammatory conditions like ulcerative colitis and atopic dermatitis. nih.govnih.gov The piperidine and closely related piperazine rings are common structural motifs in the development of potent and selective H4R antagonists.
For instance, 4-Chloro-1-methylpiperidine is a reactant used in the synthesis of indole and benzimidazole piperazines which act as histamine H4 receptor antagonists. chemicalbook.com The discovery of selective H4R antagonists like JNJ 7777120, which contains a piperazine ring, was crucial for demonstrating the role of H4R in inflammation and pruritus. scbt.comnih.gov Subsequent research led to the development of other antagonists, some of which have advanced to clinical studies. nih.gov The modular nature of synthesis, often employing building blocks like functionalized piperidines, allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.
| Compound / Precursor | Receptor Target | Activity | Significance | Reference |
|---|---|---|---|---|
| Indole and Benzimidazole Piperazines | Histamine H4 Receptor (H4R) | Antagonist | Synthesized using 4-Chloro-1-methylpiperidine as a reactant. | chemicalbook.com |
| JNJ 7777120 | Histamine H4 Receptor (H4R) | Selective Antagonist | A key tool for understanding H4R function in inflammation. | scbt.comnih.gov |
| H4 Receptor antagonist 1 | Histamine H4 Receptor (H4R) | Inverse Agonist (IC50 = 19 nM) | A potent and selective research tool for H4R studies. | medchemexpress.com |
Development of Specific Therapeutic Agents
The piperidine scaffold is a cornerstone in the development of therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govnih.govwikipedia.org Its prevalence is due to the "drug-likeness" of the ring system, which can interact favorably with biological targets while maintaining suitable pharmacokinetic properties for CNS penetration. nih.gov
Piperazine-substituted chalcones, for example, have been investigated as multi-target inhibitors of monoamine oxidase B (MAO-B) and cholinesterases (ChEs), enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases. nih.gov Computational ADME predictions for lead compounds from this class revealed their potential as CNS-active drugs. nih.gov Furthermore, the antipsychotic drug (−)-preclamol and the potential CNS agent (−)-OSU6162 are both chiral piperidines, and efficient chemo-enzymatic methods have been developed for their synthesis. nih.gov Muscimol, a GABAA receptor agonist with a structure that can be conceptually related to substituted piperidines, has been studied for its potential in treating epilepsy and neuropathic pain. wikipedia.org These examples underscore the versatility and importance of the piperidine core, often assembled from precursors like this compound, in the quest for novel treatments for complex neurological disorders.
Antiangiogenic Agents
The piperidine scaffold, derivable from precursors like this compound, is a feature in compounds investigated for their antiangiogenic properties—the ability to inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis. Pharmacological research has highlighted that piperidine-containing compounds can exert antiproliferative and antiangiogenic effects. While direct studies initiating from this compound are not extensively detailed in publicly available research, its utility as a synthetic intermediate allows for the construction of molecules with potential antiangiogenic activity. The development of such compounds often involves linking the piperidine nitrogen or the methylene carbon to larger pharmacophores known to interact with pathways controlling angiogenesis. The strategic use of the piperidine moiety can lead to compounds that modulate immune responses and cellular signaling cascades implicated in cancer pathways, including those that regulate blood vessel formation.
Anticancer Agents and Cytotoxic Effects
The piperidine nucleus is a cornerstone in the design of numerous anticancer agents. Derivatives synthesized using this compound as a precursor exhibit a broad range of cytotoxic activities across various cancer cell lines. These compounds function through diverse mechanisms, including the inhibition of critical enzymes, disruption of cellular division, and induction of apoptosis.
One class of such compounds includes 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which have been shown to reduce the growth of hematological cancer cell lines. These agents can increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. Another significant area of research involves the development of piperidine derivatives as inhibitors of farnesyl-protein transferase (FPT), an enzyme crucial for the function of the Ras protein, which is often mutated in cancers. N-(pyridinylacetyl)-4-(...)-piperidine compounds have been identified as potent FPT inhibitors, with some analogues demonstrating significant tumor growth reduction in vivo.
Furthermore, conjugating piperazine derivatives to natural products like vindoline has yielded potent anticancer agents. Compounds containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline core have shown outstanding cytotoxic activity with low micromolar growth inhibition (GI₅₀) values against a majority of the 60 human tumor cell lines used in the National Cancer Institute's screening program (NCI-60). For instance, one of the most potent derivatives exhibited a GI₅₀ value of 1.00 μM on the breast cancer MDA-MB-468 cell line.
The cytotoxic efficacy of various piperidine and piperazine derivatives against different cancer cell lines is summarized in the table below.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity Metric | Value |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | GI₅₀ | Varies by cell line |
| Piperidin-4-ones | Compound II (p-chloro substitution) | Myeloma (U266) | IC₅₀ | 9.8 µM |
| Piperidin-4-ones | Compound IV (p-methyl substitution) | Myeloma (U266) | IC₅₀ | 12.4 µM |
| Vindoline-Piperazine Conjugate | Compound 23 ([4-(trifluoromethyl)benzyl]piperazine derivative) | Breast (MDA-MB-468) | GI₅₀ | 1.00 µM |
| Vindoline-Piperazine Conjugate | Compound 25 (1-bis(4-fluorophenyl)methyl piperazine derivative) | Non-Small Cell Lung (HOP-92) | GI₅₀ | 1.35 µM |
Antimicrobial and Antifungal Compounds
Derivatives of this compound are foundational in the synthesis of novel antimicrobial and antifungal agents. The piperidine ring is a key pharmacophore that can be modified to target various microbial pathogens, including both Gram-positive and Gram-negative bacteria.
Research has shown that alkyl pyridinol compounds, which can be synthesized from pyridine (B92270) and piperidine precursors, exhibit potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). Some of these compounds are believed to act by disrupting the bacterial membrane. Similarly, studies on 1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride have suggested potential antibacterial properties, although detailed efficacy data are still emerging.
In the realm of antifungal research, certain pyridinone and triazine heterocycles have demonstrated significant activity against opportunistic pathogens such as Candida albicans. These compounds have been shown to be effective even against fluconazole-resistant strains. The incorporation of a piperidine moiety, often through reaction with a chloromethyl-functionalized precursor, can enhance the metabolic stability and solubility of these compounds, which are advantageous properties for antimicrobial drug candidates.
The table below presents the antimicrobial activity of selected piperidine and pyridine derivatives.
| Compound/Derivative | Target Organism | Activity Metric | Value (µg/mL) |
| Alkyl Pyridinol (JC-01-072) | S. aureus | MIC | 4–8 |
| Alkyl Pyridinol (JC-01-074) | S. aureus | MIC | 16 |
| Pyridonethiol (89b) | B. subtilis | MIC | 0.12 |
Anticonvulsant and Antitubercular Activities
The piperidine scaffold is integral to the design of central nervous system (CNS) active agents, including anticonvulsants. The structural features of piperidine allow it to serve as a key component in molecules designed to interact with neurotransmitter systems involved in seizure control. For example, the anticonvulsant drug tiagabine features a piperidine ring. Novel derivatives, such as N-benzyl-2-acetamidopropionamides, have shown potent activity in the maximal electroshock (MES)-induced seizure test, with the (R)-stereoisomer demonstrating significantly higher potency.
In other studies, new acetamide derivatives have been identified as broad-spectrum anticonvulsants effective in the MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. The most active of these compounds showed median effective doses (ED₅₀) of 49.6 mg/kg in the MES test and 31.3 mg/kg in the 6 Hz test.
Regarding antitubercular activity, piperidine derivatives have been investigated for their ability to inhibit the growth of Mycobacterium tuberculosis. These compounds often act by inhibiting enzymes essential for the synthesis of the bacterial cell wall. While some series of piperidine derivatives have shown promise, others, like certain 4-aminopiperidine series, have demonstrated limited activity, highlighting the importance of specific substitution patterns for achieving potent antitubercular effects.
The table below summarizes the anticonvulsant activity of representative piperidine derivatives.
| Compound | Seizure Model | ED₅₀ (mg/kg) |
| (R)-N-Benzyl-2-(acetamido)-3-chloropropionamide ((R)-18) | MES (mice, ip) | 4.5 |
| N-Benzyl-2-(acetamido)-3-iodopropionamide (19) | MES (mice, ip) | 17.3 |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | MES (mice, ip) | 49.6 |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | 6 Hz (32 mA) (mice, ip) | 31.3 |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Compound 14) | scPTZ (mice, ip) | 67.4 |
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
The utility of this compound in drug development extends beyond its role in creating active pharmacophores; its derivatives are also studied to optimize pharmacokinetic properties, including metabolic stability and target binding affinity.
Metabolic Stability and Clearance Studies
A significant challenge in drug discovery is designing compounds that are not rapidly metabolized and cleared from the body, as this can diminish therapeutic efficacy. The piperidine ring is a common site of metabolic oxidation. Research into structure-metabolism relationships has shown that strategic modifications to piperidine- and piperazine-containing molecules can dramatically improve their metabolic stability.
For instance, in a series of piperazin-1-ylpyridazines with rapid intrinsic clearance, structural modifications guided by metabolite identification led to a more than 50-fold improvement in metabolic stability. Another effective strategy is the bioisosteric replacement of a metabolically labile group. Studies on atypical dopamine transporter (DAT) inhibitors showed that replacing a piperazine ring with an aminopiperidine or piperidine amine moiety improved metabolic stability in rat liver microsomes. Similarly, in a series of anti-trypanosomal compounds, replacing a phenyl amide with a fluoro-substituted analog or a CF₃-pyridyl group led to a significant increase in metabolic stability in mouse liver microsomes. These studies underscore how the piperidine scaffold can be engineered to enhance drug-like properties.
The table below illustrates the impact of structural modifications on metabolic stability.
| Original Compound Scaffold | Modification | Resulting Compound | Metabolic Stability (t₁/₂, min in HLM) | Fold Improvement |
| Piperazin-1-ylpyridazine | Structural modifications | Compound 29 | 105 | >30x |
| Piperazine-based DAT inhibitor | Bioisosteric replacement with aminopiperidine | Compound 7 | More stable | - |
| 4-Azaindole-2-piperidine | Phenyl amide replaced with CF₃-pyridyl amide | Compound 29 | Greater stability | - |
Factors Influencing Binding Affinity
The piperidine moiety is a critical structural element for achieving high binding affinity at various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. Structure-activity relationship (SAR) studies consistently demonstrate that both the piperidine ring itself and the nature of its substituents are key determinants of potency.
In the development of dual histamine H₃ and sigma-1 receptor antagonists, the piperidine ring was identified as the most influential structural element for activity at the sigma-1 receptor, while maintaining high affinity for the H₃ receptor. Replacing the piperidine with a piperazine ring significantly altered the affinity profile. Similarly, in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold (Donepezil) was found to be a highly potent and selective inhibitor, with an IC₅₀ of 5.7 nM for AChE. SAR studies revealed that the indanone moiety was a suitable replacement for a 2-isoindoline group without a major loss in potency.
Furthermore, research on sigma receptor ligands showed that the basic amino group of the piperidine or piperazine ring is crucial for driving affinity and selectivity. A classical pharmacophore model for sigma-1 receptor ligands includes a central basic core flanked by two hydrophobic pockets, a model that piperidine-based structures can effectively satisfy.
The table below shows the binding affinities of various piperidine derivatives for their respective targets.
| Compound/Derivative | Target | Binding Affinity Metric | Value (nM) |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | Acetylcholinesterase (AChE) | IC₅₀ | 5.7 |
| Piperidine Derivative 5 | Histamine H₃ Receptor (hH₃R) | Kᵢ | 7.70 |
| Piperidine Derivative 5 | Sigma-1 Receptor (σ₁R) | Kᵢ | 3.64 |
| Piperidine Derivative 11 | Histamine H₃ Receptor (hH₃R) | Kᵢ | 6.2 |
| Piperidine Derivative 11 | Sigma-1 Receptor (σ₁R) | Kᵢ | 4.41 |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) | Sigma-1 Receptor (S1R) | Kᵢ | 3.2 |
Formulation Research: Solubility Enhancement of Hydrochloride Salts
The hydrochloride salt form of active pharmaceutical ingredients (APIs) is a frequently utilized strategy in medicinal chemistry to enhance aqueous solubility and improve dissolution rates, which are critical parameters for bioavailability. For basic compounds such as this compound, conversion to a hydrochloride salt is a common approach to address challenges associated with poor water solubility of the free base. This section explores the principles behind the solubility enhancement of hydrochloride salts and discusses various formulation strategies, drawing inferences from general knowledge of piperidine derivatives and their salts due to the limited specific data on this compound hydrochloride in publicly available research.
The solubility of a salt is influenced by the physicochemical properties of both the API and the counterion. The formation of a salt introduces ionic character to the molecule, which generally leads to improved solubility in polar solvents like water. The dissolution of a hydrochloride salt in an aqueous medium results in the dissociation of the salt into the protonated parent compound and a chloride ion. This process is governed by the lattice energy of the salt crystal and the solvation energy of the resulting ions.
Several formulation strategies can be employed to further enhance the solubility of hydrochloride salts:
pH Adjustment: The solubility of the hydrochloride salt of a basic compound is pH-dependent. In acidic to neutral pH, the equilibrium favors the ionized, more soluble form of the compound. Formulations can be buffered to maintain a pH that ensures optimal solubility.
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous formulation can increase the solubility of a drug. Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate the non-polar regions of the drug molecule.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with drug molecules, where the drug is encapsulated within the hydrophobic cavity. This complexation effectively increases the apparent solubility of the drug in water.
Table 1: Estimated Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Estimated Solubility | Rationale |
| Water | Soluble | As a hydrochloride salt of a basic amine, it is expected to be soluble in water due to its ionic nature. cymitquimica.comchemicalbook.com |
| Methanol | Soluble | Polar protic solvents like methanol are generally good solvents for hydrochloride salts. sigmaaldrich.com |
| Ethanol (B145695) | Sparingly Soluble to Soluble | Solubility is expected to be slightly lower than in methanol due to the decreased polarity of ethanol. |
| Acetone | Slightly Soluble to Insoluble | The lower polarity of acetone makes it a poor solvent for ionic salts. |
| Dichloromethane (B109758) | Insoluble | Non-polar aprotic solvents are generally not effective in dissolving hydrochloride salts. |
| Diethyl Ether | Insoluble | A non-polar aprotic solvent, not suitable for dissolving ionic compounds. |
Further research would be necessary to determine the precise solubility of this compound hydrochloride in these and other solvent systems. Experimental studies would involve preparing saturated solutions of the compound in various solvents at a controlled temperature and then determining the concentration of the dissolved solute using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or ultraviolet-visible (UV-Vis) spectroscopy.
The selection of a suitable formulation strategy for enhancing the solubility of this compound hydrochloride would depend on the intended route of administration, the desired concentration of the drug in the final formulation, and the stability of the compound in the chosen excipients. For instance, for an oral liquid formulation, a buffered aqueous solution with a co-solvent or a cyclodextrin might be appropriate. For a parenteral formulation, a simple aqueous solution at an adjusted pH could be sufficient, provided the desired concentration can be achieved.
Applications in Materials Science Research
Development of Anion Exchange Membranes (AEMs) for Fuel Cells
Anion exchange membranes are critical components in AEM fuel cells, facilitating the transport of hydroxide (B78521) ions from the cathode to the anode. The chemical stability and ionic conductivity of the AEM are paramount for the fuel cell's efficiency and lifespan. The incorporation of piperidinium (B107235) cations into the polymer structure of AEMs has been shown to impart excellent alkaline stability. acs.orgresearchgate.netrsc.org This stability is a key advantage over other quaternary ammonium (B1175870) compounds that can be more susceptible to degradation in the highly alkaline environment of a fuel cell.
Research on poly(arylene piperidinium) based AEMs, for example, has demonstrated that these materials can achieve high hydroxide conductivity while maintaining structural integrity. acs.orgresearchgate.net Although these studies often utilize precursors like N-methyl-4-piperidone for polymerization, the underlying principle of leveraging the stable piperidinium cation is directly applicable to a synthesis route involving 4-(Chloromethyl)piperidine. researchgate.netresearchgate.net The covalent attachment of the piperidinium group to the polymer backbone is crucial for creating a durable and effective AEM.
Strategies for Functionalization of Polymers with this compound Moieties
The functionalization of a base polymer with this compound would involve a chemical reaction to attach the piperidine (B6355638) group to the polymer backbone. The chloromethyl group serves as a reactive site for this attachment, typically through a quaternization reaction.
Co-functionalization Approaches
In the pursuit of high-performance AEMs, researchers often employ co-functionalization strategies to tailor the properties of the membrane. This can involve introducing different types of cationic groups or combining functional groups with other moieties to enhance properties like water management, mechanical strength, and ion transport.
Molar Ratio Optimization for Quaternization
The degree of functionalization, specifically the molar ratio of the attached cationic groups, is a critical parameter in the design of AEMs. This ratio directly influences the ion exchange capacity (IEC) of the membrane, which in turn affects its ionic conductivity and water uptake.
Optimizing the molar ratio during the quaternization of a polymer with this compound would be essential to achieve the desired balance of properties. A higher molar ratio of piperidinium groups would lead to a higher IEC, which generally translates to higher hydroxide conductivity. However, an excessively high IEC can also lead to increased swelling of the membrane, which can compromise its mechanical stability and dimensional control.
Research on related systems has shown that the feed ratio of monomers during polymerization can be adjusted to control the resulting IEC of the AEM. acs.org Similarly, in a post-polymerization functionalization with this compound, the stoichiometry of the reactants would be carefully controlled to achieve the target degree of functionalization.
Advanced Analytical Methodologies in Chemical and Pharmaceutical Research
Techniques for Reaction Monitoring and Progress Assessment
Real-time or frequent monitoring of chemical reactions is essential for optimizing process parameters, maximizing yield, and minimizing impurity formation. For the synthesis involving 4-(Chloromethyl)piperidine, chromatographic techniques are particularly powerful for tracking the consumption of reactants and the formation of products.
Gas Chromatography (GC) is a highly effective technique for monitoring the progress of reactions involving volatile and thermally stable compounds like this compound and its precursors. By analyzing aliquots of the reaction mixture over time, chemists can determine the reaction's endpoint accurately. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity towards organic compounds.
In a typical application, a capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), is used to separate the components of the reaction mixture. The method involves injecting a small, vaporized sample into the chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase. This allows for the quantification of starting materials, intermediates, and the final product. For instance, in syntheses where this compound is a key reactant, GC can monitor its depletion while simultaneously tracking the appearance of the desired product.
A patent for analyzing piperidine (B6355638) impurities in a pharmaceutical sample outlines a headspace GC method that can be adapted for reaction monitoring. google.com The conditions can be modified to suit the specific reaction matrix.
Table 1: Illustrative GC Parameters for Reaction Monitoring
| Parameter | Value |
| Column | Agilent CP-Sil8CB-Amines or equivalent |
| Column Dimensions | 30 m x 0.53 mm x 1.50 µm |
| Carrier Gas | High Purity Nitrogen or Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial Temp: 60°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 5 min |
This table presents typical starting conditions that would be optimized for a specific synthesis involving this compound.
Purity Assessment and Quantification Methods
Determining the purity of pharmaceutical intermediates is a critical quality control step. High-purity starting materials are essential for producing APIs that meet regulatory specifications. pmarketresearch.comresearchandmarkets.com A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis and quantification in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is often suitable.
A study detailing the analysis of a related compound, 4-chloro-1-methyl-piperidine, provides a relevant methodological framework. sielc.com The method uses a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer. sielc.com Detection is typically performed using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which may necessitate derivatization or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for higher sensitivity. A pre-column derivatization with a reagent like 4-toluenesulfonyl chloride can be employed to attach a UV-absorbing moiety, enabling sensitive detection. nih.govresearchgate.net
Table 2: Example RP-HPLC Conditions for Purity Analysis of Piperidine Derivatives
| Parameter | Value |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV (after derivatization) or CAD/MS |
| Injection Volume | 10 µL |
This table is based on established methods for piperidine analysis and serves as a model for developing a specific method for this compound. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and confirmation of organic molecules. For this compound, ¹H NMR and ¹³C NMR are fundamental for verifying the integrity of the piperidine ring and the chloromethyl substituent.
¹H NMR: The proton NMR spectrum would provide key information. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region (typically 1.5-3.0 ppm). The two protons of the chloromethyl group (-CH₂Cl) would be expected to appear as a distinct signal, likely a doublet, at a more downfield position (around 3.5 ppm) due to the deshielding effect of the adjacent chlorine atom. The N-H proton of the piperidine ring would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the chloromethyl group would be found around 45-50 ppm, while the carbons of the piperidine ring would resonate at higher field strengths.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive proof of the compound's structure. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -CH₂Cl | ~3.5 (d) | ~48 |
| Piperidine C4-H | Multiplet | ~40 |
| Piperidine C3, C5-H | Multiplets | ~30 |
| Piperidine C2, C6-H | Multiplets | ~45 |
| N-H | Broad Singlet | N/A |
Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.
Impurity Profiling and Identification in Pharmaceutical Intermediates
Impurity profiling is the process of identifying and quantifying all potential impurities in a pharmaceutical substance. metfop.edu.inajprd.com For an intermediate like this compound, impurities can originate from various sources including starting materials, by-products from side reactions, and degradation products. biomedres.usnih.gov
Common potential impurities could include:
Unreacted Starting Materials: Such as 4-(hydroxymethyl)piperidine.
By-products: Products of over-alkylation or elimination reactions.
Degradation Products: For instance, hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)piperidine.
Hyphenated techniques are the most powerful tools for impurity profiling. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It allows for the detection and tentative identification of impurities based on their mass-to-charge ratio, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is the method of choice. It separates impurities chromatographically before they are fragmented and detected by the mass spectrometer, providing a unique "fingerprint" for identification. biosynce.com
The structural elucidation of unknown impurities often requires their isolation, typically using preparative HPLC, followed by analysis using high-resolution mass spectrometry (HRMS) and NMR spectroscopy. metfop.edu.in
Validation of Analytical Methods for Regulatory Compliance
Before any analytical method can be used for routine quality control in a regulated environment, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. semanticscholar.orgijrdpl.com Method validation is a requirement of regulatory bodies like the FDA and EMA and is guided by the International Council for Harmonisation (ICH) guidelines. nih.govwho.int
For the HPLC purity method or the GC monitoring method for this compound, the following validation parameters would be assessed:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. scispace.com This is often demonstrated by analyzing spiked samples and performing forced degradation studies.
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Successful validation of these analytical methods ensures that the data generated for this compound are reliable, reproducible, and compliant with global pharmaceutical quality standards.
Regulatory and Ethical Considerations in Research and Development
Role as a Precursor in Illicit Drug Synthesis (e.g., Fentanyl and Analogues)
4-(Chloromethyl)piperidine contains the core piperidine (B6355638) chemical structure that is fundamental to the synthesis of fentanyl and its numerous analogues. However, a review of established clandestine manufacturing methods, such as the Janssen, Siegfried, and Gupta routes, indicates that this specific compound is not commonly cited as a direct starting material or key precursor. nih.govgoogle.comfederalregister.gov
Illicit synthesis pathways documented by law enforcement and scientific bodies tend to utilize more immediate and versatile precursors that can be more efficiently converted into the final product. federalregister.govussc.gov Traffickers and clandestine chemists have historically favored precursors that allow for simple, high-yield final-step conversions to fentanyl or its analogues. ussc.gov
The primary focus of law enforcement and regulatory agencies has been on controlling these more direct and established precursors. While it is chemically conceivable that this compound could be modified to produce a controlled precursor, it is not recognized as a primary or preferred chemical in the illicit production of fentanyl.
International and National Controlled Substance Regulations and Precursor Control
Consistent with its status as a non-primary precursor, this compound is not currently scheduled under major international drug control treaties, such as the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. incb.orgunodc.org Similarly, it is not found on the lists of controlled substances or precursor chemicals issued by key national regulatory bodies like the U.S. Drug Enforcement Administration (DEA). usdoj.govusdoj.gov
International and national efforts to combat the production of illicit synthetic opioids have concentrated on controlling chemicals that are critical and immediate to the synthesis of fentanyl. These regulations require strict monitoring, registration, and reporting of all transactions involving the specified substances. The absence of this compound from these lists indicates that, at present, it is not considered a significant threat for diversion into illicit manufacturing channels. For context, the following table details some of the key fentanyl precursors that are under stringent international and national control.
Table 1: Examples of Internationally and Nationally Controlled Fentanyl Precursors
| Precursor Chemical | Common Abbreviation | International Control Status (UN 1988 Convention) | U.S. Control Status (DEA) | Role in Fentanyl Synthesis |
|---|---|---|---|---|
| N-Phenethyl-4-piperidone | NPP | Table I | List I Chemical | Key precursor in the Siegfried method. federalregister.govfederalregister.gov |
| 4-anilino-N-phenethylpiperidine | ANPP | Table I | Schedule II Immediate Precursor | Immediate precursor in the Siegfried method. federalregister.govfederalregister.gov |
| N-phenyl-4-piperidinamine | 4-AP | Table I | List I Chemical | Precursor in the Gupta method. federalregister.govun.org |
| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | 1-boc-4-AP | Table I | List I Chemical | A protected derivative of 4-AP used to circumvent controls. federalregister.govun.org |
| N-phenyl-N-(piperidin-4-yl)propanamide | Norfentanyl | Table I | Schedule II Immediate Precursor | Immediate precursor in the Janssen method. federalregister.govfederalregister.gov |
Compliance with Regulatory Standards for Active Pharmaceutical Ingredient (API) Intermediates
When this compound is used legitimately in the pharmaceutical industry as an intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs), its production and handling are subject to rigorous quality and safety standards. pyglifesciences.com The primary regulatory framework governing this is Good Manufacturing Practices (GMP). chemanager-online.comsampanenterprises.com
The U.S. Food and Drug Administration (FDA) provides comprehensive guidance, such as the "Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients," which outlines the expectations for manufacturing API intermediates. fda.gov Adherence to these standards is crucial for ensuring the final drug product's safety, efficacy, and quality. zmsilane.com
Key GMP requirements applicable to intermediates like this compound include:
Quality Management: A robust quality management system must be in place, overseen by an independent quality unit that reviews and approves all procedures and documentation related to the intermediate's production. chemanager-online.com
Facilities and Equipment: Buildings and facilities must be designed and constructed to prevent cross-contamination. chemanager-online.comfda.gov Equipment surfaces that come into contact with the intermediate must not be reactive or absorptive, ensuring the chemical's purity is not compromised. fda.govnafdac.gov.ng
Documentation and Record-Keeping: All steps of the manufacturing process must be meticulously documented. This includes master production instructions and detailed batch production records that provide traceability and ensure consistency from batch to batch. sampanenterprises.comzmsilane.com
Process Validation and Control: The manufacturing process must be validated to confirm it consistently produces an intermediate of the required quality. Critical process parameters must be monitored to ensure stability and purity. pyglifesciences.com
For a reactive compound like this compound, these regulations necessitate stringent controls over storage conditions, handling procedures, and process parameters to ensure the integrity of the intermediate and the safety of the final pharmaceutical product.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
While established methods for synthesizing piperidine (B6355638) rings exist, the future lies in developing more efficient, selective, and versatile synthetic routes. Research is moving beyond traditional multi-stage methods towards innovative strategies that can rapidly construct complex piperidine-containing molecules. mdpi.comnih.gov
Future exploration is likely to focus on:
Metal-Catalyzed Cyclization: Techniques like gold(I)-catalyzed intramolecular dearomatization/cyclization and palladium-catalyzed reactions offer powerful ways to form the piperidine ring with high control over stereochemistry. nih.gov A recent modular approach combining biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps and avoiding the need for expensive precious metals like palladium. news-medical.net
Radical-Mediated Cyclization: The use of radical cascades, initiated by reagents such as triethylborane (B153662) or through cobalt(II) catalysis, presents a novel avenue for constructing polysubstituted piperidines from linear precursors. nih.gov
Multicomponent Reactions (MCRs): Although less common than stepwise syntheses, MCRs are a key area for future development. nih.gov These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering significant gains in efficiency and atom economy.
Flow Chemistry: Transitioning existing and novel synthetic methods from batch to continuous flow conditions can offer improved safety, scalability, and reaction control, representing a significant step forward for industrial production. mdpi.com
These advanced methodologies could be adapted for the synthesis of 4-(chloromethyl)piperidine itself or, more importantly, for its direct elaboration into high-value, structurally complex derivatives in a more streamlined fashion.
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Reduced step count, avoids expensive metals | Modular synthesis of complex piperidines |
| Metal-Catalyzed Cyclization | High stereoselectivity, formation of complex rings | Gold, Palladium, and Cobalt catalysis |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid complexity generation | One-pot synthesis of substituted piperidines |
| Flow Chemistry | Enhanced safety, scalability, and process control | Industrial synthesis and process optimization |
Discovery of New Therapeutic Applications for Piperidine Derivatives
The piperidine moiety is a privileged structure found in drugs targeting a vast range of diseases. mdpi.comnih.gov Derivatives synthesized from this compound are expected to contribute to the discovery of new therapeutics across multiple domains. researchgate.net
Future research will likely target:
Oncology: Piperidine derivatives have shown promise as anticancer agents. nih.gov Future work could focus on developing derivatives that act as androgen receptor (AR) signaling inhibitors for prostate cancer or that modulate apoptotic pathways by altering the expression of proteins like Bax and Bcl-2. nih.gov Other targets include the M3 muscarinic acetylcholine (B1216132) receptor (M3R), which is implicated in the progression of certain cancers. encyclopedia.pub
Neurodegenerative Diseases: In the fight against Alzheimer's disease, research continues into potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). encyclopedia.pubajchem-a.com Piperidine derivatives, such as analogs of Donepezil, are at the forefront of this research. encyclopedia.pub A synthesized derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine, has been identified as one of the most potent known inhibitors of acetylcholinesterase. nih.gov
Metabolic Disorders: Recent studies have revealed that piperidine derivatives can possess dual inhibitory activity against tyrosinase and pancreatic lipase, suggesting potential therapeutic applications in managing hyperpigmentation and obesity. researchgate.net
Infectious Diseases: The piperidine scaffold is a component of various natural and synthetic compounds with antiviral and antiparasitic properties, a field ripe for further exploration. encyclopedia.pub
The versatility of this compound allows it to serve as a starting point for libraries of compounds to be screened against these and other emerging biological targets.
| Therapeutic Area | Potential Molecular Target | Example Application |
| Oncology | Androgen Receptor (AR), M3 Muscarinic Receptor | Prostate and colorectal cancer treatment |
| Neurodegenerative | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's disease therapy |
| Metabolic Disorders | Pancreatic Lipase, Tyrosinase | Obesity and hyperpigmentation management |
| Infectious Diseases | Viral or parasitic enzymes and proteins | Development of new antiviral/antiparasitic agents |
Advancement in Sustainable and Green Synthesis Methodologies
The chemical industry is increasingly focused on developing environmentally benign synthetic processes. Future research on the synthesis of this compound and its derivatives will be heavily influenced by the principles of green chemistry.
Key areas for advancement include:
Use of Greener Solvents: Shifting away from hazardous organic solvents towards water-mediated reactions is a significant goal. Water-mediated intramolecular cyclization has already been shown to be effective for producing certain piperidinols. nih.govajchem-a.com
Non-Toxic Catalysis: Research is focusing on replacing heavy metal catalysts with more sustainable alternatives. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, or purely organic photoredox catalysts. mdpi.commdpi.com
Energy Efficiency: Employing methods like ultrasound irradiation can accelerate reactions, potentially leading to lower energy consumption and milder reaction conditions. ajchem-a.com
Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that maximize the incorporation of starting material atoms into the final product is a core principle of green chemistry that will guide future research. nih.gov
Application of Computational Chemistry and Theoretical Modeling in Design and Mechanism Studies
In modern drug discovery, computational tools are indispensable for accelerating the design and optimization of new therapeutic agents. The future of piperidine-based drug development will see an even deeper integration of these methods.
Outlook for computational applications includes:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will continue to be used to build predictive models that correlate the structural features of piperidine derivatives with their biological activity. nih.govresearchgate.net These models help in designing new compounds with enhanced potency and selectivity for targets like the p53-HDM2 interaction in cancer. researchgate.net
Molecular Docking and Dynamics: These simulation techniques are crucial for understanding how piperidine-based ligands bind to their target proteins. researchgate.netrsc.org By elucidating binding interactions with key amino acid residues, researchers can rationally design modifications to improve affinity and efficacy. Molecular dynamics simulations further help in assessing the stability of the ligand-protein complex over time. researchgate.netrsc.org
De Novo Drug Design: By combining structural information from biological targets with computational algorithms, it is possible to design novel piperidine derivatives tailored to fit a specific binding site. This approach was used to identify potent candidates from a virtual library of furan-pyrazole piperidines. nih.govtandfonline.com
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the electronic properties of molecules and elucidate reaction mechanisms, providing insights that can guide the development of new synthetic pathways and more effective inhibitors. researchgate.net
These computational approaches will allow researchers to prioritize the synthesis of the most promising derivatives of this compound, saving time and resources in the discovery of new drugs.
Q & A
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
